3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one is a nitrogen-containing organic compound with significant potential in various scientific applications. Its IUPAC name reflects its complex structure, which includes a butanone group attached to an octahydropyrrolo[2,3-c]pyrrole moiety. This compound is classified under ketones and pyrrole derivatives, making it relevant in fields such as medicinal chemistry and materials science.
3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one falls under the category of ketones due to the presence of the carbonyl functional group (C=O) in its structure. It also belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions are usually found in specialized organic chemistry literature or patents that focus on this compound or its analogs.
The molecular formula for 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one is C12H22N2O. Its molecular weight is approximately 210.32 g/mol. The structure can be represented using various notations:
InChI=1S/C12H22N2O/c1-8-5-9-6-13-7-10(9)14(8)11(15)12(2,3)4/h8-10,13H,5-7H2,1-4H3
CC1CC2CNCC2N1C(=O)C(C)(C)C
This information indicates a complex arrangement that includes multiple rings and functional groups, contributing to its chemical reactivity and potential biological activity .
The structure reveals a significant degree of steric hindrance due to the presence of two methyl groups on the butanone side chain. This steric bulk may influence the compound's interactions with biological targets.
The reactivity of 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one can be explored through various chemical reactions:
Technical details regarding these reactions often depend on specific experimental conditions such as temperature, solvent choice, and catalysts used.
Data on specific mechanisms would require further empirical studies to elucidate its precise biological effects.
The physical appearance of 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one is typically a powder form at room temperature.
Key chemical properties include:
Safety data sheets should provide additional information regarding handling and storage conditions.
The potential applications of 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one span several fields:
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9